molecular formula C9H10N2O B2487348 (6-Methylimidazo[1,2-A]pyridin-3-YL)methanol CAS No. 217435-67-1

(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol

Cat. No.: B2487348
CAS No.: 217435-67-1
M. Wt: 162.192
InChI Key: ZPJTYHBNEDSUHQ-UHFFFAOYSA-N
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Description

(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of the methyl group at the 6-position and the methanol group at the 3-position of the imidazo[1,2-a]pyridine ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylimidazo[1,2-A]pyridin-3-YL)methanol typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction proceeds efficiently, yielding the desired product in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and quality.

Chemical Reactions Analysis

Types of Reactions

(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methyl group at the 6-position can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (6-Methylimidazo[1,2-A]pyridin-3-YL)carboxylic acid, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-A]pyridine: The parent compound without the methyl and methanol groups.

    (6-Chloroimidazo[1,2-A]pyridin-3-YL)methanol: A similar compound with a chlorine atom at the 6-position.

    (6-Methylimidazo[1,2-A]pyridin-3-YL)ethanol: A derivative with an ethanol group instead of methanol.

Uniqueness

(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol is unique due to the presence of both the methyl and methanol groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold in medicinal chemistry and other research fields.

Properties

IUPAC Name

(6-methylimidazo[1,2-a]pyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-2-3-9-10-4-8(6-12)11(9)5-7/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJTYHBNEDSUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C2CO)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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